molecular formula C19H23N3O2S B10877320 1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine

Katalognummer: B10877320
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: PBQGEIUWSBTDQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a methylsulfanylbenzyl group and a nitrobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-(4-methylsulfanylbenzyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[4-(Methylsulfanyl)benzyl]piperazine
  • 1-[4-(Methylsulfanyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-[4-(Methylsulfanyl)benzyl]-4-(2-naphthylmethyl)piperazine

Uniqueness

1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine is unique due to the presence of both a methylsulfanyl group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not observed in similar compounds.

Eigenschaften

Molekularformel

C19H23N3O2S

Molekulargewicht

357.5 g/mol

IUPAC-Name

1-[(4-methylsulfanylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H23N3O2S/c1-25-18-8-6-16(7-9-18)14-20-10-12-21(13-11-20)15-17-4-2-3-5-19(17)22(23)24/h2-9H,10-15H2,1H3

InChI-Schlüssel

PBQGEIUWSBTDQG-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.